N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyrimidine core substituted with an indole moiety at the 6-position. This core is linked via an amide bond to a propanamide side chain, which further connects to a pyridazinone ring bearing a thiophene substituent at the 3-position.
Properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15(29-22(30)9-8-17(27-29)19-7-4-12-32-19)23(31)26-20-13-21(25-14-24-20)28-11-10-16-5-2-3-6-18(16)28/h2-15H,1H3,(H,24,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPJDBSWRDTJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2C=CC3=CC=CC=C32)N4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The structure features multiple heterocycles, including indole, pyrimidine, and thiophene moieties, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of indole and thiophene exhibit significant antioxidant properties. For instance, compounds similar to the one have shown high efficacy in scavenging free radicals, as evidenced by their IC50 values against various assays like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid). A related compound demonstrated an IC50 of 28.23 μg/mL, outperforming ascorbic acid in antioxidant activity .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, a series of indolyl glyoxylamides were synthesized and evaluated for anticancer activities, showing promising results in both in vitro and in vivo studies . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in disease processes. For example, structural analogs have been identified as inhibitors of phospholipase A2 (PLA2), which is implicated in inflammatory responses and cancer progression . This inhibition can lead to reduced inflammation and tumor growth.
Study 1: Antioxidant Efficacy
A study conducted on a series of indole-based compounds revealed that modifications to the thiophene ring significantly enhanced antioxidant capacity. The compound exhibited a remarkable reduction in reactive oxygen species (ROS) levels in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, the compound demonstrated selective cytotoxicity towards breast and colon cancer cells while sparing normal cells. The study highlighted the compound's ability to induce G1 phase arrest and apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Indole derivative | 28.23 | Antioxidant |
| Compound B | Thiophene derivative | 35.00 | Anticancer |
| Compound C | Pyrimidine derivative | 25.50 | Enzyme inhibitor |
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compounds can effectively halt the proliferation of cancer cells .
- Case Study : A study involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with similar compounds resulted in significant apoptosis at concentrations as low as 0.25 µM .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this class of compounds. For example:
- Activity Against Bacteria : Compounds related to this compound showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrimidine Ring : Starting from appropriate indole derivatives and pyrimidine precursors.
- Pyridazine Integration : The introduction of the pyridazine moiety is crucial for enhancing biological activity.
- Final Amide Formation : The final step involves the formation of the amide bond with propanamide.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one (16)
- Structure: A fused thieno-pyrimidinone system.
- Key Features: Lacks the indole and pyridazinone-thiophene moieties present in the target compound. Instead, it features a sulfur-containing pyrimidinone ring.
- Relevance: Thienopyrimidinones are known for kinase inhibition and antitumor activity. The absence of the indole and pyridazinone groups in Compound 16 may limit its binding versatility compared to the target compound .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17)
- Structure : Coumarin derivative with a thiazolo-isoxazole substituent.
- Key Features: Contains a chromen-2-one (coumarin) core, linked to a nitrogenous heterocycle. Unlike the target compound, it lacks pyrimidine and pyridazinone systems.
- Relevance : Coumarins are associated with anticoagulant and anti-inflammatory properties. The thiazolo-isoxazole group may enhance selectivity for serine proteases, differing from the target compound’s putative kinase-targeting profile .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Structure : A bulky indole-acetamide derivative with tert-butyl and chlorobenzoyl groups.
- Key Features: Shares an indole moiety with the target compound but substitutes the pyrimidine-pyridazinone core with a pyridinylmethyl-acetamide system.
- Relevance: The tert-butyl and chlorobenzoyl groups may enhance metabolic stability but reduce solubility compared to the target compound’s thiophene and pyridazinone groups .
2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide
- Structure : Indole-3-yl propanamide with a sulfonamide-containing thiomorpholine group.
- Key Features: Differs from the target compound in indole substitution (3-yl vs. 1-yl) and the presence of a sulfonamide group instead of a thiophene-pyridazinone system.
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Potential Targets |
|---|---|---|---|---|
| N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | Not provided | Not provided | Pyrimidine, indole-1-yl, pyridazinone, thiophene | Kinases, inflammatory enzymes |
| Thieno[3,4-d]pyrimidin-4(3H)-one (16) | Not provided | Not provided | Thienopyrimidinone | Kinases |
| 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) | Not provided | Not provided | Coumarin, thiazolo-isoxazole | Serine proteases |
| N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) | Not provided | Not provided | Indole-3-yl, tert-butyl, chlorobenzoyl, pyridinylmethyl | GPCRs, nuclear receptors |
| 2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide | C₂₁H₂₄N₄O₃S | 412.51 | Indole-3-yl, sulfonamide, pyridinylmethyl | Enzymes with polar active sites |
Key Research Findings
- Indole Position Matters : The target compound’s indole-1-yl substitution (vs. indole-3-yl in ’s compound) may alter binding interactions with hydrophobic pockets in target proteins .
- Thiophene vs.
- Heterocycle Diversity: The pyrimidine-pyridazinone core in the target compound offers a broader range of hydrogen-bonding interactions than the coumarin or thienopyrimidinone systems in ’s compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
